N-Nonyl-deoxynojirimycin (NN-DNJ) is an imino sugar derivative classified as an α-glucosidase inhibitor. [, , , , , , , , , , , ] It acts as a glucose analog, competitively inhibiting α-glucosidases, enzymes responsible for cleaving terminal glucose residues from glycoproteins. [, , , , ] NN-DNJ exhibits a higher lipophilicity compared to its parent compound, deoxynojirimycin (DNJ). [] In scientific research, NN-DNJ serves as a valuable tool for studying:
NN-DNJ shares a structural similarity to glucose, with the key difference being the replacement of the oxygen atom in the pyranose ring of glucose with a nitrogen atom. [, , , ] This substitution is crucial for its inhibitory activity against α-glucosidases. [, , , ] Additionally, NN-DNJ possesses a nine-carbon alkyl chain attached to the nitrogen atom, contributing to its increased lipophilicity compared to DNJ. []
5.1. α-Glucosidase Inhibition:NN-DNJ exerts its primary effect by competitively inhibiting α-glucosidases I and II in the endoplasmic reticulum (ER). [, , , , , , , ] This inhibition disrupts the trimming of glucose residues from N-linked glycans during glycoprotein folding and processing. [, , , , , , , ]
5.2. Antiviral Activity:The antiviral activity of NN-DNJ is attributed to its interference with the glycosylation of viral envelope proteins, leading to their misfolding, retention in the ER, and ultimately, reduced viral production. [, , , , , , , , , ] For instance, NN-DNJ affects the glycosylation and secretion of flavivirus glycoproteins E and NS1. [] In the case of influenza A viruses, NN-DNJ alters the glycosylation of hemagglutinin (HA), affecting its cell surface expression and potentially impacting viral entry. [] NN-DNJ's antiviral effect might also involve mechanisms beyond glycosylation inhibition, such as interfering with viral RNA encapsidation. []
5.3. Pharmacological Chaperone Activity:In Gaucher disease, NN-DNJ acts as a pharmacological chaperone by stabilizing the mutant forms of β-glucocerebrosidase, promoting their proper folding and trafficking to lysosomes, where the enzyme normally functions. [, , , , , , ] This chaperone activity helps increase the enzyme's activity and ameliorate the disease phenotype. [, , , , , , ]
7.1. Antiviral Research:* Investigating the role of N-linked glycosylation in the life cycle of various enveloped viruses. [, , , , , , , , , ] * Developing potential antiviral therapies against flaviviruses, hepatitis B virus, and influenza A viruses. [, , , , , , , , , ]
7.2. Glycobiology Research:* Studying the impact of α-glucosidase inhibition on glycoprotein folding, trafficking, and function in various cellular processes. [, , , , , , ]* Investigating the structure-function relationship of α-glucosidases and their role in N-linked glycosylation pathways. [, , , , , , ]
7.3. Lysosomal Storage Disorder Research:* Elucidating the molecular mechanisms underlying Gaucher disease and the role of β-glucocerebrosidase deficiency. [, , , , , , ] * Developing and evaluating pharmacological chaperone therapies for Gaucher disease and potentially other lysosomal storage disorders. [, , , , , , ]
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1